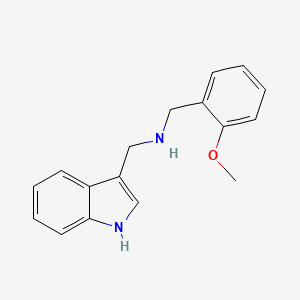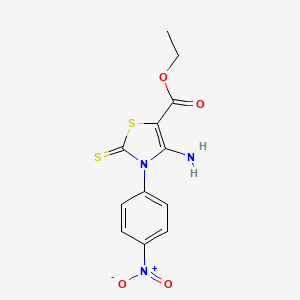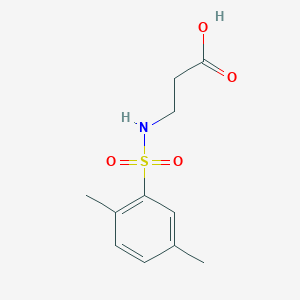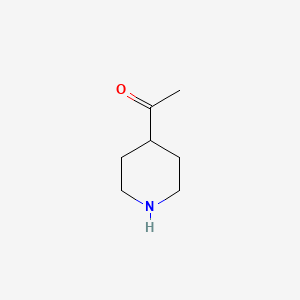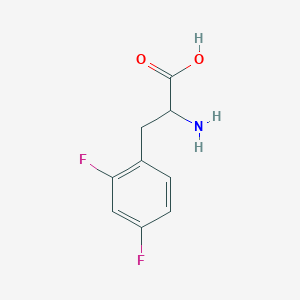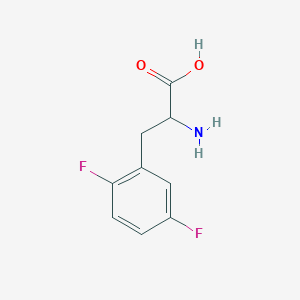
3-(2-nitro-1-phenylethyl)-1H-indole
Descripción general
Descripción
3-(2-Nitro-1-phenylethyl)-1H-indole (3-NPEI) is a synthetic molecule that has been studied for its potential applications in the field of scientific research. It is a small molecule that can be easily synthesized and has a number of interesting properties that make it an attractive candidate for laboratory experiments. 3-NPEI is a member of the indole family, which is a group of compounds that are known for their biological activity.
Aplicaciones Científicas De Investigación
Nucleophilic Addition Reactions : 2-Nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition reactions with various enolates, leading to the synthesis of 3-substituted-2-nitroindoles. This process is a key step in the synthesis of various indole derivatives, highlighting its importance in organic synthesis (Pelkey, Barden, & Gribble, 1999).
Reactions with Nitrogen Dioxide and Nitrous Acid : Indoles react with nitrogen dioxide and nitrous acid in benzene, leading to the formation of isonitroso and nitroso indole derivatives. These reactions provide insights into the chemical properties of indoles and their potential applications in synthetic chemistry (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006).
Synthesis of Tetracyclic Thieno[3,2-c]-δ-Carbolines : The addition of aryl- and hetaryllithium nucleophiles to 3-nitro-1-(phenylsulfonyl)indole results in 2-substituted-3-nitroindoles. This method provides access to thieno[3,2-c]-δ-carbolines, which are significant in medicinal chemistry (Alford, Kishbaugh, & Gribble, 2010).
Palladium-Catalyzed Reactions : The substituted indole nucleus is vital in various biologically active compounds. Palladium-catalyzed reactions have become a critical method in the synthesis and functionalization of indoles, demonstrating the broad applications of these compounds in pharmaceuticals and organic chemistry (Cacchi & Fabrizi, 2005).
Biologically Potent Diorganosilicon(IV) Complexes : Indole-2,3-dione derivatives, including those related to nitro-1-phenylethyl-indoles, have been used to synthesize novel fungicides and bactericides. Their structures and biological activities suggest potential applications in pharmacodynamics and eco-friendly pest control (Singh & Nagpal, 2005).
Corrosion Inhibition in Sea Water : 5-Nitro isatin derivatives, including indole-based compounds, have been studied for their potential as corrosion inhibitors in sea water. This application is relevant to industrial chemistry and materials science (Ahmed, 2018).
Propiedades
IUPAC Name |
3-(2-nitro-1-phenylethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-18(20)11-15(12-6-2-1-3-7-12)14-10-17-16-9-5-4-8-13(14)16/h1-10,15,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQBCZPFTAELGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372391 | |
| Record name | 3-(2-nitro-1-phenylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-nitro-1-phenylethyl)-1H-indole | |
CAS RN |
51626-47-2 | |
| Record name | 3-(2-nitro-1-phenylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1302359.png)
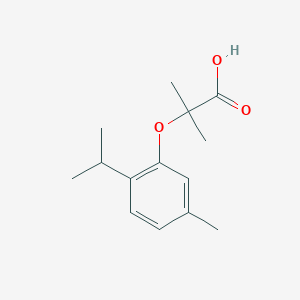
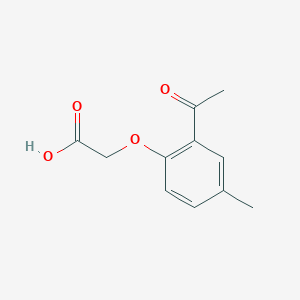
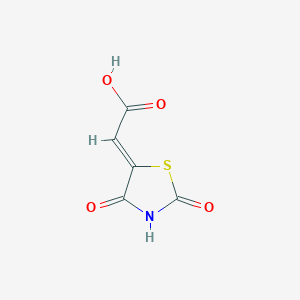
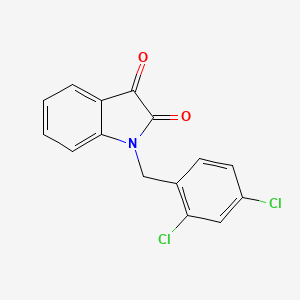
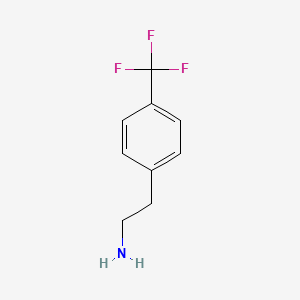
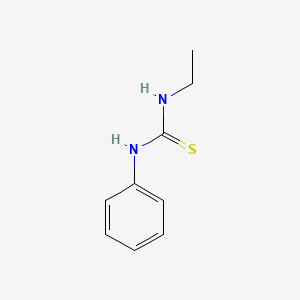
![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1302374.png)
